molecular formula C14H16N6S2 B5513605 1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene

1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene

Cat. No.: B5513605
M. Wt: 332.5 g/mol
InChI Key: GVLLLLJNSDVYDG-UHFFFAOYSA-N
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Description

1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two 3-methyl-1H-1,2,4-triazol-5-yl groups attached to a benzene ring via thioether linkages. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene typically involves the following steps:

    Formation of 3-methyl-1H-1,2,4-triazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The 3-methyl-1H-1,2,4-triazole is then reacted with a thiol compound to form the thioether linkage.

    Attachment to Benzene Ring: The final step involves the reaction of the thioether intermediate with a benzene derivative, typically under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene is largely dependent on its interaction with biological targets. The triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkages may also play a role in modulating the compound’s reactivity and binding affinity. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis((1H-1,2,4-triazol-1-yl)methyl)benzene: Similar structure but with different substitution pattern on the benzene ring.

    3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: Contains a pyridine ring instead of a benzene ring.

    4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Contains a quinoline ring and different functional groups.

Uniqueness

1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene is unique due to its specific substitution pattern and the presence of thioether linkages. This gives it distinct chemical and biological properties compared to other triazole derivatives. Its ability to form stable metal complexes and its potential biological activity make it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-3-[[3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S2/c1-9-15-13(19-17-9)21-7-11-4-3-5-12(6-11)8-22-14-16-10(2)18-20-14/h3-6H,7-8H2,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLLLLJNSDVYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC(=CC=C2)CSC3=NNC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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